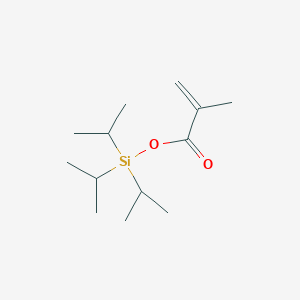

Triisopropylsilyl methacrylate

Description

Propriétés

IUPAC Name |

tri(propan-2-yl)silyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2Si/c1-9(2)13(14)15-16(10(3)4,11(5)6)12(7)8/h10-12H,1H2,2-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNOZYMZRGTZQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620558 | |

| Record name | Tri(propan-2-yl)silyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134652-60-1 | |

| Record name | Tris(1-methylethyl)silyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134652-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, tris(1-methylethyl)silyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134652601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tri(propan-2-yl)silyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripropan-2-ylsilyl 2-methylprop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Researcher's Guide to Triisopropylsilyl Methacrylate (TIPSMA): Kinetics, Synthesis, and Functional Applications

Executive Summary: The Steric Advantage

Triisopropylsilyl methacrylate (TIPSMA) is not merely a protected monomer; it is a kinetic tool.[1] Unlike its trimethylsilyl (TMS) counterparts, which hydrolyze rapidly upon exposure to moisture, TIPSMA features three bulky isopropyl groups surrounding the silicon atom. This steric hindrance retards nucleophilic attack at the silicon center, shifting the hydrolysis half-life from minutes (TMS) to weeks or months depending on pH and copolymer composition.

For the drug development professional and polymer scientist, this property allows for the design of Self-Polishing Copolymers (SPCs) and controlled-erosion matrices . The material does not degrade randomly; it erodes from the surface inward at a tunable rate, ensuring zero-order release kinetics for bioactive payloads.

Physicochemical Profile

| Property | Value | Technical Note |

| CAS Number | 134652-60-1 | - |

| Molecular Formula | C₁₃H₂₆O₂Si | - |

| Molecular Weight | 244.45 g/mol | - |

| Density | ~0.88 g/cm³ | Lower than non-silylated methacrylates due to bulky side groups. |

| Boiling Point | 120–130°C | At reduced pressure (distillation required for purification). |

| Solubility | Organic Solvents | Soluble in DCM, THF, Toluene, Hexane. Insoluble in water (until hydrolysis). |

| Hydrolytic Stability | High (Relative) | ~100x more stable than TMS-methacrylate due to steric shielding. |

| Polymerization | Free Radical, ATRP, RAFT | Compatible with Living Radical techniques; requires anhydrous conditions. |

Synthesis Protocols

A. Monomer Synthesis: The Silylation Route

Objective: Synthesize high-purity TIPSMA from methacrylic acid.

Causality: We utilize Triisopropylsilyl chloride (TIPS-Cl) rather than the silanol. While silanols are cheaper, the chloride provides a cleaner nucleophilic substitution pathway with easier byproduct removal (imidazole hydrochloride salts).

Protocol:

-

Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with Nitrogen (N₂).

-

Reagents:

-

Methacrylic acid (1.0 eq, 50 mmol)

-

Imidazole (2.2 eq, 110 mmol) – Acts as both base and nucleophilic catalyst.

-

Dichloromethane (DCM, anhydrous, 200 mL)

-

Triisopropylsilyl chloride (TIPS-Cl, 1.1 eq, 55 mmol)

-

-

Procedure:

-

Dissolve methacrylic acid and imidazole in DCM at 0°C (ice bath).

-

Add TIPS-Cl dropwise over 30 minutes. The exotherm must be controlled to prevent polymerization.

-

Allow to warm to room temperature (RT) and stir for 12 hours.

-

Observation: A white precipitate (Imidazole·HCl) will form.

-

-

Workup (Self-Validating Step):

-

Filter off the precipitate.

-

Wash the filtrate with NaHCO₃ (sat. aq.) to remove unreacted acid, then with brine.

-

Dry over MgSO₄ and concentrate in vacuo.

-

Purification: Distill under reduced pressure (0.5 mmHg, ~80°C).

-

Validation: ¹H NMR should show isopropyl septets at ~1.1 ppm and vinyl protons at 5.5/6.1 ppm.

-

B. Polymerization: Atom Transfer Radical Polymerization (ATRP)

Objective: Create a well-defined homopolymer Poly(TIPSMA) with low dispersity (Đ < 1.2).

Causality: ATRP is chosen over free radical polymerization to control molecular weight (MW). A controlled MW is critical because the erosion rate of the final matrix is dependent on chain entanglement and solubility, which are MW-dependent.

Protocol:

-

Reagents:

-

Monomer: TIPSMA (purified, 20 mmol)

-

Initiator: Ethyl α-bromoisobutyrate (EBiB, 0.2 mmol)

-

Catalyst: CuBr (0.2 mmol)

-

Ligand: PMDETA (0.2 mmol)

-

Solvent: Anisole (20 mL, 50% v/v)

-

-

Procedure:

-

Combine TIPSMA, PMDETA, EBiB, and Anisole in a Schlenk flask.

-

Degassing: Perform 3 freeze-pump-thaw cycles. Oxygen inhibits the radical species and oxidizes the Cu(I) catalyst.

-

Add CuBr under N₂ flow (frozen state) or via glovebox.

-

Seal and immerse in an oil bath at 70°C.

-

-

Termination:

-

Expose to air (oxidizes Cu(I) to blue/green Cu(II)).

-

Pass through a neutral alumina column to remove copper.

-

Precipitate into cold methanol.

-

Hydrolytic Degradation Mechanism

The utility of TIPSMA lies in its tunable hydrolysis . The triisopropylsilyl group acts as a "timer." Upon contact with seawater (pH ~8.2) or physiological fluids (pH 7.4), hydroxide ions attack the silicon atom.

Mechanism Logic:

-

Steric Blocking: The three isopropyl groups create a "molecular umbrella," physically blocking the approach of the nucleophile (H₂O or OH⁻).

-

Pentacoordinate Intermediate: The rate-limiting step is the formation of the pentacoordinate silicate intermediate.

-

Cleavage: The Si-O bond cleaves, releasing triisopropylsilanol (TIPS-OH) and generating a hydrophilic carboxylate group on the polymer backbone.

-

Hydration & Erosion: The polymer surface transitions from hydrophobic to hydrophilic, eventually dissolving or eroding layer-by-layer.

Caption: The hydrolysis pathway of TIPSMA. The bulky isopropyl groups (Yellow Node) significantly increase the activation energy for the nucleophilic attack, regulating the erosion rate.

Applications in Functional Materials

A. Marine Antifouling: Self-Polishing Copolymers (SPCs)

TIPSMA is the industry standard replacement for toxic tributyltin (TBT) coatings.

-

The Problem: Static surfaces accumulate biofouling (barnacles, algae).

-

The TIPSMA Solution: The coating is "living." As the surface layer hydrolyzes, it becomes soluble and washes away, taking attached organisms with it and exposing a fresh, active surface.

Caption: The Self-Polishing Copolymer (SPC) cycle. Hydrolysis leads to physical erosion, preventing permanent biofouling attachment.

B. Biomedical & Drug Delivery

While less common than in marine coatings, TIPSMA is emerging in pH-responsive drug carriers .

-

Concept: Block copolymers of PEG-b-Poly(TIPSMA).

-

Mechanism: In the acidic environment of a tumor (pH ~6.5) or endosome (pH ~5.0), the hydrolysis rate accelerates. The hydrophobic Poly(TIPSMA) core of a micelle hydrolyzes to poly(methacrylic acid), causing the micelle to disassemble and release its hydrophobic drug payload.

-

Advantage: The "burst release" is minimized compared to ester-based polymers (like PLGA) because the degradation is surface-limited rather than bulk-degrading.

References

-

Bressy, C. et al. Poly(trialkylsilyl methacrylate)s: A family of hydrolysable polymers with tuneable erosion profiles. Polymer Chemistry.[2][3][4][5][6] [Link]

-

European Patent Office. EP3305860A1 - Copolymer of triisopropylsilyl (meth)acrylate with (meth)acrylic acid derivative. [Link]

-

Matyjaszewski, K. et al. Atom Transfer Radical Polymerization (ATRP).[3][6][7] Carnegie Mellon University. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 3. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Polymerization Kinetics of Poly(2-Hydroxyethyl Methacrylate) Hydrogels and Nanocomposite Materials [mdpi.com]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. researchgate.net [researchgate.net]

Technical Guide: Synthesis and Characterization of Triisopropylsilyl Methacrylate (TIPSMA)

Executive Summary

Triisopropylsilyl methacrylate (TIPSMA) represents a critical class of hydrolytically unstable monomers used primarily in Self-Polishing Copolymers (SPCs) for marine antifouling coatings and chemically amplified photoresists.[1][2] Unlike its trimethylsilyl (TMS) analogues, the bulky isopropyl groups on the silicon atom provide significant steric hindrance.[2] This steric bulk retards the rate of hydrolysis, allowing for a controlled, zero-order release mechanism essential for long-term coating performance and sustained drug delivery systems.[1][2]

This guide details the synthesis, purification, and characterization of TIPSMA, emphasizing the causality behind protocol decisions to ensure high purity and yield.

Part 1: Theoretical Framework & Strategic Utility

The Steric Advantage

The utility of TIPSMA lies in the Triisopropylsilyl (TIPS) protecting group.[2] In aqueous environments (e.g., seawater or physiological fluids), the silyl ester bond undergoes hydrolysis.[2][3]

-

TMS (Trimethylsilyl): Rapid hydrolysis; coating erodes too quickly.[1][2]

-

TIPS (Triisopropylsilyl): Slow, controlled hydrolysis due to steric shielding of the silicon atom.

This hydrolysis converts the hydrophobic silyl ester polymer into a hydrophilic poly(methacrylic acid) backbone, which then dissolves/erodes, refreshing the surface.

Hydrolysis Mechanism

The mechanism dictates the "self-polishing" effect.[1][2] Water attacks the silicon atom, displacing the methacrylate group.[1][2]

Figure 1: The hydrolytic degradation pathway of TIPSMA polymers.[1][2] The steric bulk of the isopropyl groups acts as the rate-limiting step.

Part 2: Synthesis Protocol

Reaction Type: Nucleophilic Substitution (Silyl Esterification) Key Reagents: Methacrylic Acid, Triisopropylsilyl Chloride (TIPS-Cl) Critical Control Point: Moisture exclusion and Exotherm management.[1][2]

Materials & Reagents

| Reagent | Role | Equivalence | Notes |

| Methacrylic Acid (MAA) | Substrate | 1.0 eq | Distill to remove inhibitor before use if high purity is required.[1][2] |

| Triisopropylsilyl Chloride | Silylating Agent | 1.05 eq | Corrosive.[1][2] Moisture sensitive.[1][2] |

| Triethylamine (TEA) | HCl Scavenger | 1.1 eq | Must be dry.[1][2] Pyridine is an alternative.[1][2] |

| Dichloromethane (DCM) | Solvent | - | Anhydrous.[1][2] THF is also acceptable.[1][2] |

| BHT or MEHQ | Polymerization Inhibitor | 500 ppm | CRITICAL: Prevents polymerization during reaction/distillation.[1][2] |

Step-by-Step Methodology

1. Setup and Inerting

-

Protocol: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and purge with dry Nitrogen (

).[1][2] -

Expert Insight: TIPS-Cl hydrolyzes instantly upon contact with atmospheric moisture, forming the silanol and releasing HCl gas.[1][2] A strictly anhydrous environment is non-negotiable for yield.[1][2]

2. Solubilization and Base Addition

-

Protocol: Charge the flask with Methacrylic Acid (1.0 eq), DCM (approx. 5 mL per gram of reactant), and the inhibitor (BHT). Cool the solution to 0°C using an ice bath. Add Triethylamine (1.1 eq) slowly.[1][2]

-

Expert Insight: The reaction between acid and base is exothermic.[1][2] Cooling prevents thermal initiation of the methacrylate double bond (polymerization).[1][2]

3. Silylation (The Critical Step)[1][4]

-

Protocol: Dissolve TIPS-Cl (1.05 eq) in a small volume of DCM in the addition funnel. Dropwise add this solution to the reaction mixture over 60 minutes, maintaining internal temperature < 5°C.

-

Observation: A white precipitate (Triethylamine Hydrochloride,

) will form immediately.[1][2] This confirms the reaction is proceeding.[1][2] -

Post-Addition: Allow the mixture to warm to room temperature and stir for 12–18 hours.

4. Workup and Purification

-

Filtration: Filter off the amine salt precipitate using a fritted glass funnel or Celite pad.[1][2] Wash the cake with cold DCM.

-

Extraction: Wash the filtrate with:

-

Drying: Dry organic layer over anhydrous

, filter, and concentrate via rotary evaporation.[1][2] -

Distillation: Purify the crude oil via vacuum distillation (0.1–0.5 mmHg).[1][2]

Figure 2: Synthesis and purification workflow for Triisopropylsilyl Methacrylate.[1][2]

Part 3: Characterization Standards

To validate the synthesis, the product must meet specific spectroscopic criteria.[1][2] The absence of the O-H stretch in IR and the correct integration of isopropyl protons in NMR are the primary purity indicators.

Physical Properties

| Property | Value | Method |

| Appearance | Colorless, transparent liquid | Visual |

| Density | 0.88 g/cm³ (at 25°C) | Pycnometer |

| Boiling Point | ~120°C @ 0.5 mmHg | Vacuum Distillation |

| Solubility | Soluble: THF, DCM, Toluene.[1][2][5] Insoluble: Water | - |

Spectroscopic Validation (NMR & IR)

H NMR (400 MHz, CDCl| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 6.10 | Singlet (broad) | 1H | Vinyl proton ( | Methacrylate C=C (Trans to carbonyl) |

| 5.55 | Singlet (broad) | 1H | Vinyl proton ( | Methacrylate C=C (Cis to carbonyl) |

| 1.92 | Singlet | 3H | Methyl group | |

| 1.20 - 1.35 | Multiplet | 3H | Methine ( | Isopropyl CH attached to Si |

| 1.05 - 1.10 | Doublet | 18H | Methyl ( | Isopropyl methyls |

FT-IR Spectroscopy:

-

1700–1720 cm⁻¹: Strong C=O stretching (Ester carbonyl).[1][2]

-

~880 cm⁻¹ & ~1460 cm⁻¹: Si-C vibration and C-H bending of isopropyl groups.[1][2]

-

Absence: Broad peak at 3200–3500 cm⁻¹ (indicates successful removal of Methacrylic Acid and no hydrolysis to Silanol).[1][2]

Part 4: Safety and Handling

-

Hydrolytic Sensitivity: TIPSMA is stable in air for short periods but degrades over time if exposed to moisture.[1][2] Store under nitrogen in sealed containers.

-

Sensitization: Like all acrylates/methacrylates, TIPSMA is a potential skin sensitizer.[1][2] Double-gloving (Nitrile) is recommended.[1][2]

-

Storage: Store at 2–8°C to prevent spontaneous polymerization. Ensure the presence of an inhibitor (MEHQ) if stored for long durations.[1][2]

References

-

PrepChem. "Preparation of Triisopropylsilyl Acrylate Monomer."[1][2] (Adapted for Methacrylate).[1][2][3][4][5][6][7][8][9][10][11] Available at: [Link]

-

PubChem. "Triisopropylsilyl methacrylate - Compound Summary."[1][2] National Library of Medicine.[1][2] Available at: [Link][1]

-

Bressy, C. et al. "Poly(ester)–poly(silyl methacrylate) copolymers: synthesis and hydrolytic degradation kinetics."[1][2] Polymer Chemistry, Royal Society of Chemistry, 2014.[1][2] Available at: [Link]

-

Gelest Inc. "Reactive Silicones: Silyl Methacrylates."[1][2] Gelest Product Guide. (General reference for silyl methacrylate handling). Available at: [Link][1]

-

Google Patents. "EP2781567A1 - Antifouling coating composition containing triisopropylsilyl methacrylate."[1][2] Available at: [1]

Sources

- 1. Tris(1-methylethyl)silyl 2-methyl-2-propenoate | C13H26O2Si | CID 21946229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(Triethoxysilyl)propyl methacrylate | C13H26O5Si | CID 88798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Poly(ester)–poly(silyl methacrylate) copolymers: synthesis and hydrolytic degradation kinetics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. EP2781567A1 - Antifouling coating composition, antifouling coating film, anti-foul base material, and process for manufacturing anti-foul base material - Google Patents [patents.google.com]

- 5. dakenchem.com [dakenchem.com]

- 6. Triisopropylsilyl Methacrylate [chinahutu.com]

- 7. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 8. Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. EP3305860A1 - Copolymer of triisopropylsilyl (meth)acrylate with (meth)acrylic acid derivative and making method - Google Patents [patents.google.com]

- 11. WO2013073580A1 - Antifouling coating composition, antifouling coating film, anti-foul base material, and process for manufacturing anti-foul base material - Google Patents [patents.google.com]

Technical Whitepaper: Triisopropylsilyl Methacrylate (TIPSMA)

CAS Number: 134652-60-1 Synonyms: TIPS-MA, Methacrylic acid triisopropylsilyl ester

Executive Summary

Triisopropylsilyl methacrylate (TIPSMA) represents a critical class of "hydrolyzable silyl esters" utilized primarily in the synthesis of Self-Polishing Copolymers (SPCs) for marine antifouling coatings and chemically amplified photoresists. Unlike standard methacrylates, TIPSMA features a bulky triisopropylsilyl protecting group that renders the ester bond susceptible to controlled hydrolysis in aqueous environments (pH > 7) while providing high etch resistance in lithographic applications.

This guide details the synthesis, polymerization kinetics, and hydrolytic mechanisms of TIPSMA, offering researchers a validated roadmap for incorporating this monomer into advanced functional materials.

Molecular Architecture & Physicochemical Properties[1]

The utility of TIPSMA is dictated by the steric bulk of the triisopropylsilyl group. Compared to trimethylsilyl (TMS) derivatives, TIPSMA exhibits significantly slower hydrolysis rates, allowing for the design of materials with lifetimes measured in months or years rather than minutes.

Key Properties Table

| Property | Value | Notes |

| Molecular Formula | C₁₃H₂₆O₂Si | |

| Molecular Weight | 242.43 g/mol | |

| Appearance | Colorless Liquid | |

| Density | 0.88 g/cm³ | At 25°C |

| Boiling Point | ~120-130°C | Under reduced pressure (vacuum distillation required) |

| Solubility | Soluble in Toluene, THF, DCM, Hexane | Insoluble in water (until hydrolysis occurs) |

| Flash Point | >100°C | Estimated |

| Hydrolytic Stability | Moderate | Stable in bulk; hydrolyzes in seawater (pH 8.[1][2]2) |

Synthesis Protocol: Monomer Production

While TIPSMA is commercially available, high-purity synthesis is often required for electronic or biomedical applications to remove trace stabilizers.

Validated Synthesis Route

Reaction: Nucleophilic substitution of triisopropylsilyl chloride with methacrylic acid in the presence of a base.

Reagents:

-

Methacrylic acid (MAA) (Freshly distilled to remove inhibitor)

-

Triisopropylsilyl chloride (TIPS-Cl)[1]

-

Triethylamine (TEA) or Pyridine (Acid scavenger)

-

Dichloromethane (DCM) (Anhydrous)

-

Hydroquinone (Polymerization inhibitor)

Step-by-Step Protocol:

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Solvation: Charge the flask with Methacrylic acid (1.0 equiv) and anhydrous DCM (approx. 5 mL per gram of reactant). Add Triethylamine (1.2 equiv).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Add Triisopropylsilyl chloride (1.0 equiv) dropwise via the addition funnel over 30 minutes. The reaction is exothermic; maintain temperature < 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours under nitrogen. A white precipitate (TEA·HCl salts) will form.

-

Workup: Filter off the amine salts. Wash the organic filtrate with cold 5% HCl (to remove excess amine), followed by saturated NaHCO₃ and brine.

-

Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Distill the crude oil under high vacuum (< 1 mmHg). Collect the fraction boiling at ~80–90°C (depending on vacuum strength).

-

Storage: Store at 4°C with a trace amount of hydroquinone if not used immediately.

Polymerization Kinetics & Workflows

TIPSMA is compatible with Controlled Radical Polymerization (CRP) techniques, specifically RAFT (Reversible Addition-Fragmentation chain Transfer) and ATRP (Atom Transfer Radical Polymerization). RAFT is preferred for marine and biological applications to avoid copper contamination.

Protocol: RAFT Polymerization of Poly(TIPSMA)

This protocol yields a well-defined homopolymer or block copolymer precursor.

Reagents:

-

Monomer: TIPSMA (De-inhibited by passing through a basic alumina column)

-

CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) or 2-Cyano-2-propyl dodecyl trithiocarbonate.

-

Initiator: AIBN (Azobisisobutyronitrile)

-

Solvent: Anisole or Toluene

Workflow:

-

Stoichiometry: Target a degree of polymerization (DP) of 100.

-

Ratio: [Monomer] : [CTA] : [Initiator] = 100 : 1 : 0.2

-

-

Dissolution: Dissolve TIPSMA (2.0 g), CTA (approx. 23 mg), and AIBN (approx. 2.7 mg) in Anisole (2 mL).

-

Degassing: Seal the vial with a septum. Purge with Argon for 20 minutes to remove oxygen.

-

Polymerization: Place in a pre-heated oil bath at 70°C.

-

Kinetics: Reaction typically reaches 60-70% conversion in 12-24 hours. The bulky TIPS group may slightly retard propagation (

) compared to MMA. -

Termination: Quench by cooling to 0°C and exposing to air.

-

Purification: Precipitate into cold Methanol/Water (90:10). The silyl ester is stable enough for brief exposure to methanol, but prolonged exposure should be avoided. Dry under vacuum.[3]

Diagram: RAFT Polymerization Workflow

Caption: Step-by-step workflow for the RAFT polymerization of TIPSMA, ensuring low polydispersity (PDI < 1.2).

Mechanism of Action: Hydrolysis & Self-Polishing[5][6][7]

The defining feature of TIPSMA is its environmental responsiveness. In marine coatings, the polymer acts as a binder that slowly dissolves (erodes) at the surface.

The Mechanism[8][9][10]

-

Hydrophobic Surface: Initially, the TIPS-polymer is hydrophobic, preventing water penetration into the bulk film.

-

Surface Hydrolysis: Seawater (pH ~8.2) catalyzes the hydrolysis of the silyl ester bond at the interface.

-

Solubilization: The cleavage releases Triisopropylsilanol (small molecule) and converts the polymer backbone into Poly(methacrylic acid) .

-

Erosion: The carboxylated backbone is hydrophilic and soluble in seawater. It dissolves/washes away, exposing a fresh layer of TIPS-polymer.

-

Self-Polishing: This continuous renewal prevents biofouling settlement and maintains a smooth hull surface.

Diagram: Silyl Ester Hydrolysis Mechanism

Caption: Mechanism of base-catalyzed silyl ester hydrolysis leading to surface erosion and self-polishing behavior.[4]

Applications & Strategic Utility

Marine Antifouling Coatings (TBT Replacement)

TIPSMA is a leading alternative to toxic Tributyltin (TBT) coatings.

-

Role: Binder resin.

-

Advantage: Zero metal content (if copolymerized without Cu/Zn acrylates). The erosion rate is tunable by copolymerizing TIPSMA with Methyl Methacrylate (MMA) or Butyl Acrylate (BA). Higher TIPSMA content = Faster erosion.

Lithography (193 nm Photoresists)

-

Role: Silicon-containing monomer for bilayer resists.

-

Mechanism: The silicon content provides high etch resistance to oxygen plasma (forming SiO₂). The silyl ester is acid-sensitive; in the presence of a Photoacid Generator (PAG), the ester cleaves, changing solubility in the developer.

Biomaterials

-

Role: Hydrophobic domains in amphiphilic block copolymers for drug delivery.

-

Mechanism: The TIPS group protects the acid functionality. Once in the body (or specific pH environment), it hydrolyzes to release the drug or change the micelle structure.

Safety & Handling

-

Hazards: TIPSMA is an irritant to eyes, skin, and the respiratory system.

-

Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen/Argon). Moisture sensitive (slow hydrolysis).

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work in a fume hood.

-

Spill: Absorb with inert material (sand/vermiculite). Do not use water as it will release silanols and acid over time.

References

-

Synthesis and Polymerization: Moad, G., et al. "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry, 2005, 58(6), 379-410. Link

-

Antifouling Mechanism: Bressy, C., et al. "Control of the erosion properties of poly(trialkylsilyl methacrylate)-based antifouling coatings." Polymer Degradation and Stability, 2010. Link

-

Silyl Ester Hydrolysis: BenchChem. "Hydrolysis Mechanism of Silyl Methacrylates." BenchChem Technical Library, 2025. Link

-

Lithographic Applications: Thackeray, J. W., et al. "Chemically amplified resists: The chemistry and lithography of silicon-containing polymers." Journal of Photopolymer Science and Technology, 1994. Link

-

General Properties: ChemicalBook. "Triisopropylsilyl Methacrylate Product Data." 2025.[3][5][6][7] Link

Sources

- 1. WO2013073580A1 - Antifouling coating composition, antifouling coating film, anti-foul base material, and process for manufacturing anti-foul base material - Google Patents [patents.google.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. semanticscholar.org [semanticscholar.org]

triisopropylsilyl methacrylate molecular weight and formula

Technical Whitepaper: Triisopropylsilyl Methacrylate (TIPSMA) – Physicochemical Profile and Synthetic Utility

Executive Summary

Triisopropylsilyl methacrylate (TIPSMA) is a functional organosilicon monomer critical to the development of hydrolytically degradable polymers. Distinguished by its bulky triisopropylsilyl (TIPS) group, TIPSMA offers a tunable hydrolysis rate significantly slower than its trimethylsilyl (TMS) counterparts, making it indispensable for controlled-release drug delivery systems and self-polishing antifouling marine coatings. This guide provides a definitive technical analysis of TIPSMA, ranging from its fundamental physicochemical properties to advanced polymerization protocols (RAFT/ATRP) and mechanistic insights into its acid-labile behavior.

Physicochemical Characterization

The utility of TIPSMA stems from the steric hindrance provided by the isopropyl groups surrounding the silicon atom. This structure imparts unique stability-reactivity profiles compared to linear alkyl silyl esters.

Table 1: Core Physicochemical Properties of TIPSMA

| Property | Value | Notes |

| Chemical Name | Triisopropylsilyl methacrylate | Common abbr: TIPSMA, TISMA |

| CAS Number | 134652-60-1 | Verified Registry Number |

| Molecular Formula | ||

| Molecular Weight | 242.43 g/mol | Monoisotopic Mass: ~242.17 Da |

| Appearance | Colorless to pale yellow liquid | Transparent, low viscosity |

| Density | 0.88 g/cm³ (at 25°C) | Lower density than water |

| Boiling Point | ~120–130°C | Under reduced pressure (distillation req.)[1] |

| Solubility | Soluble: DCM, THF, Toluene, HexaneInsoluble: Water | Hydrolyzes slowly in aqueous media |

| Refractive Index | Useful for optical characterization | |

| Flash Point | >100°C | Closed cup (estimated) |

Synthetic Chemistry & Mechanism

Monomer Synthesis Mechanism

TIPSMA is typically synthesized via the nucleophilic substitution of triisopropylsilyl chloride (TIPS-Cl) by the methacrylate anion. A non-nucleophilic base (e.g., Triethylamine or Imidazole) is required to scavenge the generated HCl and drive the equilibrium forward.

Figure 1: Synthesis pathway of TIPSMA via silylation of methacrylic acid. The base promotes the formation of the carboxylate nucleophile.

Polymerization Kinetics

TIPSMA is compatible with Controlled Radical Polymerization (CRP) techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP).

-

Steric Factors: The bulky TIPS group does not significantly inhibit propagation (

) but aids in suppressing termination by coupling, often resulting in lower polydispersity indices (PDI < 1.2). -

Hydrolytic Sensitivity: Polymerization must be conducted under anhydrous conditions to prevent premature cleavage of the silyl ester side groups.

Applications: Drug Delivery & Antifouling

Mechanism of Hydrolysis (The "Self-Polishing" Effect)

The defining feature of TIPSMA polymers is their ability to hydrolyze into a hydrophilic methacrylic acid backbone and a hydrophobic silanol small molecule. This phase shift is pH-dependent and tunable.

-

Drug Delivery: In acidic tumor microenvironments (pH ~6.5) or endosomes (pH ~5.0), the hydrolysis accelerates, triggering the release of encapsulated payloads (e.g., hydrophobic drugs trapped in the TIPSMA core of a micelle).

-

Marine Antifouling: In seawater (pH ~8.2), the surface of the polymer hydrolyzes layer-by-layer. The release of the soluble silanol and the formation of a hydrophilic carboxylate surface prevent the settlement of marine organisms (barnacles, algae).

Figure 2: Hydrolytic degradation mechanism of Poly(TIPSMA). The cleavage transforms the material from hydrophobic to hydrophilic.

Experimental Protocols

Protocol A: Synthesis of TIPSMA Monomer

Note: All glassware must be flame-dried and flushed with Argon.

-

Reagents:

-

Methacrylic acid (1.0 equiv)[2]

-

Triisopropylsilyl chloride (1.1 equiv)

-

Triethylamine (TEA) (1.2 equiv)

-

Dichloromethane (DCM) (anhydrous)

-

Inhibitor: BHT (trace)

-

-

Procedure:

-

Dissolve methacrylic acid and TEA in anhydrous DCM in a round-bottom flask at 0°C.

-

Add TIPS-Cl dropwise via a pressure-equalizing addition funnel over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12 hours. White precipitate (TEA·HCl) will form.

-

Filtration: Filter off the salt using a fritted glass funnel.

-

Workup: Wash the filtrate with cold NaHCO₃ (sat. aq.) followed by brine. Dry over MgSO₄.

-

Purification: Remove solvent via rotary evaporation.[1] Purify the crude oil by vacuum distillation (bp ~120°C @ 10 mmHg).

-

Validation: Verify structure via ¹H NMR (

). Look for vinyl protons at ~5.5/6.1 ppm and isopropyl methine protons at ~1.1–1.3 ppm.

-

Protocol B: RAFT Polymerization of TIPSMA

Target: Well-defined homopolymer

-

Reagents:

-

Monomer: TIPSMA (purified, 2.0 g)

-

CTA: 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT)

-

Initiator: AIBN (Recrystallized)

-

Solvent: Anhydrous Toluene

-

-

Stoichiometry: [Monomer]:[CTA]:[Initiator] = 200:1:0.2

-

Procedure:

-

Combine TIPSMA, CPDT, and AIBN in a Schlenk tube. Dissolve in toluene (50 wt% monomer concentration).

-

Degassing: Perform 4 freeze-pump-thaw cycles to remove oxygen (critical for RAFT). Backfill with Argon.[3][4]

-

Polymerization: Immerse the tube in a preheated oil bath at 70°C for 12 hours.

-

Quenching: Cool the tube in liquid nitrogen and expose to air.

-

Purification: Precipitate the polymer into cold methanol (TIPSMA polymer is insoluble in MeOH). Centrifuge and dry under high vacuum.

-

Analysis: Determine

and PDI via GPC (THF eluent) and conversion via ¹H NMR.

-

Handling & Stability

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Moisture Sensitivity: The Si-O-C bond is hydrolytically unstable. Exposure to atmospheric moisture over time will generate methacrylic acid (detectable by a vinegar-like odor) and silanol.

-

Stabilization: Commercial samples are often stabilized with MEHQ (monomethyl ether hydroquinone). Removal of inhibitor (via basic alumina column) is recommended immediately prior to polymerization.

References

-

Daken Chem. (2025). Triisopropylsilyl Methacrylate: Physical and Chemical Properties. Link

-

Biosynth. (2025). Triisopropylsilyl methacrylate | 134652-60-1 | Technical Data. Link

-

Moad, G., et al. (2005).[5] Living Radical Polymerization by the RAFT Process. Polymer, 46(19), 8458-8468. (Foundational RAFT protocol adapted for methacrylates).[6]

-

Matyjaszewski, K., et al. (1998).[7] Kinetic Investigation of the Atom Transfer Radical Polymerization of Methyl Acrylate. Macromolecules. Link (Kinetic principles applicable to silyl methacrylates).

-

Baskin, E., et al. (2013). Antifouling coating composition containing silyl acrylate-based copolymer.[2][4] Patent WO2013073580A1. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. EP3305860A1 - Copolymer of triisopropylsilyl (meth)acrylate with (meth)acrylic acid derivative and making method - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. data.epo.org [data.epo.org]

- 5. boronmolecular.com [boronmolecular.com]

- 6. RAFT Polymerization Procedures [sigmaaldrich.com]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

triisopropylsilyl methacrylate solubility in organic solvents

Title: Technical Deep Dive: Triisopropylsilyl Methacrylate (TIPSMA) — Solubility, Stability, and Hydrolytic Kinetics in Organic Media

Core Directive & Introduction

Triisopropylsilyl methacrylate (TIPSMA) (CAS: 134652-60-1) is a functional monomer distinguished by its bulky triisopropylsilyl (TIPS) protecting group.[1] While widely recognized in marine antifouling coatings for its "self-polishing" hydrolytic erosion, its utility extends to high-resolution photoresists and controlled-release drug delivery systems.

For the researcher, the challenge with TIPSMA is not merely finding a solvent that dissolves it, but finding a solvent system that maintains its structural integrity . As a silyl ester, TIPSMA is thermodynamically unstable toward hydrolysis. This guide moves beyond simple "soluble/insoluble" binary data to provide a mechanistic understanding of solvent interactions, stability windows, and handling protocols.

Physicochemical Basis of Solubility

The solubility profile of TIPSMA is dictated by the competition between its polar methacrylate head and its lipophilic, sterically hindered silyl tail.

-

The TIPS Group (Lipophilic): The three isopropyl groups attached to the silicon atom create a "hydrophobic umbrella." This significantly increases solubility in non-polar and aromatic solvents compared to standard methacrylates.

-

The Silyl Ester Linkage (Si-O-C=O): This is the "Achilles' heel." It is susceptible to nucleophilic attack (by water or alcohols).[2] Therefore, solubility must always be evaluated in tandem with solvolytic stability .

Diagram 1: Structural Steric Hindrance & Solvent Interaction

The following diagram illustrates how the bulky TIPS group shields the ester linkage, dictating both solubility and the rate of hydrolysis.

Figure 1: The triisopropylsilyl group acts as a hydrophobic shield.[1] While it promotes solubility in non-polar organic solvents, its primary function is to retard—but not eliminate—the hydrolysis of the central ester linkage.

Solubility Profile & Solvent Selection

The following table categorizes solvents based on Solubility (thermodynamic capacity to dissolve) and Stability (kinetic resistance to degradation).

Table 1: TIPSMA Solvent Compatibility Matrix

| Solvent Class | Specific Solvents | Solubility | Stability Risk | Recommendation |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Excellent | Low | Preferred. Standard for polymerization and storage. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Excellent | Low | Excellent for NMR/Analysis. Ensure acid-free (stabilized). |

| Ethers | THF, Diethyl Ether, 1,4-Dioxane | Good | Moderate | Use with Caution. Hygroscopic. Wet THF causes rapid hydrolysis. Use freshly distilled/dried. |

| Aliphatic Hydrocarbons | Hexane, Cyclohexane, Heptane | Good | Low | Good for precipitation of polymers, but monomer is soluble. |

| Polar Aprotic | Acetone, DMF, DMSO | Good | High | Risky. Highly hygroscopic. Nucleophilic acceleration of hydrolysis possible in DMSO. |

| Alcohols (Protic) | Methanol, Ethanol, IPA | Soluble | Critical | Avoid. Risk of alcoholysis (transesterification) and solvolysis. |

| Water | Water | Insoluble | Critical | Incompatible. Immiscible, but interfacial hydrolysis occurs, generating methacrylic acid. |

Critical Insight: Unlike simple methacrylates (e.g., MMA), TIPSMA should never be stored in alcohols. The silyl ester can undergo transesterification, exchanging the TIPS group for an alkyl group, effectively destroying the monomer.

The Hydrolysis Challenge: Mechanisms & Kinetics

For drug development and antifouling applications, the hydrolysis of TIPSMA is the functional mechanism. However, during synthesis and storage, it is a degradation pathway.

The Reaction:

Kinetics:

The hydrolysis rate is pH-dependent.[2][3] The bulky isopropyl groups make TIPSMA significantly more stable than its trimethylsilyl (TMS) counterparts (up to

Diagram 2: Hydrolytic Degradation Pathway

Figure 2: Hydrolysis mechanism. Note the autocatalytic potential: the product (Methacrylic Acid) lowers the pH, which further catalyzes the hydrolysis of the remaining TIPSMA.

Experimental Protocols

Protocol A: Purification (Removing Inhibitors & Hydrolysis Products)

Commercial TIPSMA is typically stabilized with MEHQ (hydroquinone monomethyl ether) and may contain trace methacrylic acid from storage.

-

Preparation: Set up a vacuum distillation apparatus. All glassware must be flame-dried and flushed with Nitrogen/Argon.

-

Wash (Optional but recommended for high purity):

-

Dissolve TIPSMA in Hexane (1:1 v/v).

-

Wash quickly (2x) with cold 5% NaHCO₃ (aq) to remove methacrylic acid.

-

Wash (1x) with Brine.

-

Dry over anhydrous MgSO₄ for 30 mins. Filter.

-

Note: Perform this rapidly to minimize hydrolysis at the aqueous interface.

-

-

Distillation:

-

Remove Hexane via rotary evaporation.

-

Perform vacuum distillation. Boiling point is approx. 80–90°C at 0.5 mmHg (values vary by vacuum strength; literature suggests ~120°C at low pressure, but high vacuum lowers this significantly).

-

Collect the middle fraction.

-

-

Storage: Store under Argon at 2–8°C. Add activated 4Å molecular sieves to the storage vial to scavenge moisture.

Protocol B: Self-Validating Solubility Test (H-NMR)

Before using TIPSMA in sensitive polymerizations, validate its integrity. Visual solubility is insufficient because hydrolysis products (silanol) are also soluble in organic solvents.

-

Solvent: Use Deuterated Chloroform (

) treated with basic alumina or stored over molecular sieves (to remove acidity/water). -

Sample: Dissolve ~10 mg TIPSMA in 0.6 mL

. -

Analysis:

-

Target Signal (Vinyl Protons): Look for two singlets at

5.5 and 6.1 ppm (methacrylate double bond). -

Impurity Signal (Methacrylic Acid): A broad singlet >10 ppm (COOH) indicates degradation.

-

Impurity Signal (Silanol/Siloxane): Shifts in the isopropyl region (0.8–1.2 ppm) distinct from the ester-linked TIPS.

-

-

Validation Criteria: If the integral of the COOH peak is >1% relative to the vinyl proton, repurify.

Applications: Bridging Coatings & Pharma

The solubility and stability profile of TIPSMA dictates its two primary applications.

1. Marine Antifouling (Self-Polishing Coatings):

-

Mechanism: TIPSMA polymers are hydrophobic (insoluble) in seawater. As water slowly penetrates the coating, the silyl ester hydrolyzes. The resulting polymer backbone becomes hydrophilic (methacrylic acid-rich) and dissolves/erodes, constantly exposing a fresh surface.

-

Solvent Relevance: Paints are formulated in Xylene or MIBK (Methyl Isobutyl Ketone) to prevent premature hydrolysis in the can.

2. Drug Delivery (Controlled Erosion):

-

Mechanism: Similar to marine coatings, TIPSMA is used to create hydrophobic domains in block copolymers. These domains protect acid-labile drugs or control the release rate of the drug through surface erosion rather than bulk degradation.

-

Solvent Relevance: Formulation often requires THF or DCM for micelle formation. The "dry solvent" protocol is critical here to ensure the drug carrier does not degrade before administration.

References

-

Daken Chemical. (2024). Triisopropylsilyl Methacrylate Properties and Applications. Retrieved from

- Bressy, C., et al. (2005). Control of the erosion properties of poly(trialkylsilyl methacrylate)-based antifouling coatings. Progress in Organic Coatings.

-

LeapChem. (2024). Triisopropylsilyl Methacrylate Monomer Profile. Retrieved from

-

PubChem. (2024).[4] Compound Summary: Triisopropylsilyl methacrylate (CAS 134652-60-1).[1][4][5][6][7][8] National Library of Medicine. Retrieved from [4]

-

Sigma-Aldrich. (2024). Safety Data Sheet: Triisopropylsilyl methacrylate. Retrieved from

-

BenchChem. (2025).[2][3] Hydrolysis Mechanism of Silyl Methacrylates. Retrieved from

Sources

- 1. leapchem.com [leapchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Tris(1-methylethyl)silyl 2-methyl-2-propenoate | C13H26O2Si | CID 21946229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dakenchem.com [dakenchem.com]

- 6. Triisopropylsilyl Methacrylate [chinahutu.com]

- 7. 134652-60-1|Triisopropylsilyl methacrylate|BLD Pharm [bldpharm.com]

- 8. triisopropylsilyl Methacrylate | 134652-60-1 [chemicalbook.com]

Technical Guide: Spectroscopic Characterization of Triisopropylsilyl Methacrylate (TIPSMA)

Executive Summary & Application Context

Triisopropylsilyl methacrylate (TIPSMA, CAS 134652-60-1) is a sterically hindered, hydrophobic monomer extensively utilized in the synthesis of hydrolyzable polymers. Its primary utility lies in antifouling coatings, controlled-release drug delivery systems, and chemically amplified photoresists. The bulky triisopropylsilyl (TIPS) group provides unique hydrolytic stability compared to its trimethylsilyl (TMS) analogues, allowing for precise tuning of polymer degradation rates.

This guide provides a definitive spectroscopic reference for TIPSMA, synthesizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data. It is designed to serve as a self-validating protocol for confirming structural integrity and purity during synthesis and quality control (QC).

Molecular Structure & Properties[1][2][3]

Before interpreting spectra, it is critical to visualize the magnetic and vibrational environments of the molecule.

Molecular Formula:

Structural Logic Diagram

The following diagram illustrates the connectivity and fragmentation logic used in spectral assignment.

Caption: Functional connectivity of TIPSMA showing the reactive methacrylate head and the bulky silyl tail.

Spectroscopic Data Compendium

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for purity assessment. The TIPS group presents a distinct high-field pattern, while the methacrylate group appears in the low-field olefinic region.

Solvent: Deuterated Chloroform (

H NMR Data (400 MHz)

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 6.10 - 6.15 | Singlet (br) | 1H | Vinyl | Trans to ester carbonyl (Deshielded) |

| 5.55 - 5.60 | Singlet (br) | 1H | Vinyl | Cis to ester carbonyl |

| 1.92 - 1.96 | Singlet | 3H | Allylic | Methyl group on methacrylate |

| 1.25 - 1.35 | Multiplet | 3H | Silyl | Methine protons of isopropyl groups |

| 1.05 - 1.12 | Doublet | 18H | Silyl | Methyl protons of isopropyl groups |

Analyst Note: The integration ratio between the vinyl protons (1H each) and the silyl methyls (18H) is the most critical QC parameter. A ratio deviation >5% suggests hydrolysis (loss of silyl group) or polymerization.

C NMR Data (100 MHz)

| Chemical Shift ( | Carbon Type | Assignment |

| 167.5 | Quaternary ( | Carbonyl ester |

| 137.8 | Quaternary ( | |

| 124.5 | Methylene ( | |

| 18.3 | Methyl ( | Methacrylate methyl |

| 17.9 | Methyl ( | TIPS methyls (Isomers may split this peak) |

| 12.1 | Methine ( | TIPS methine (Directly bonded to Si) |

Si NMR Data

-

Shift:

+20 to +25 ppm (Relative to TMS). -

Context: Silicon in silyl esters is typically deshielded relative to silyl ethers due to the electron-withdrawing nature of the carbonyl group.

Infrared Spectroscopy (FT-IR)

FT-IR is utilized to confirm the presence of the ester linkage and the absence of free silanol (Si-OH) or methacrylic acid impurities.

| Wavenumber ( | Intensity | Functional Group | Diagnostic Value |

| 2940 - 2865 | Strong | C-H Stretch | Aliphatic isopropyl groups (TIPS). |

| 1700 - 1715 | Strong | C=O[1] Stretch | Conjugated ester carbonyl. |

| 1635 | Medium | C=C Stretch | Methacrylate double bond (polymerization indicator). |

| 1300 - 1100 | Strong | C-O-C / Si-C | Ester and Silyl-Carbon skeletal vibrations. |

| 880, 740 | Strong | Si-C Rocking | Characteristic of trialkylsilyl groups. |

QC Check: A broad peak appearing around 3200-3500

Mass Spectrometry (MS)

Due to the labile nature of the silyl ester bond, the molecular ion is often weak. Fragmentation is dominated by the stability of the silyl cation.

Ionization Mode: Electron Impact (EI, 70 eV)[2]

| m/z | Abundance | Fragment Ion | Interpretation |

| 242 | < 1% | Molecular ion (often invisible). | |

| 199 | Medium | Loss of one isopropyl group. | |

| 157 | 100% (Base) | Stable triisopropylsilyl cation species. | |

| 69 | High | Methacryloyl cation (characteristic of methacrylates). | |

| 41 | High | Allyl cation / Isopropyl fragment. |

Fragmentation Pathway Diagram

Caption: Major fragmentation pathways for TIPSMA under Electron Impact (EI) ionization.

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra without hydrolysis artifacts:

-

Solvent Choice: Use anhydrous

(neutralized with basic alumina if acid traces are suspected). Acidic -

Concentration: Dissolve ~10-15 mg of TIPSMA in 0.6 mL of solvent.

-

Tube: Use 5mm high-precision NMR tubes.

-

Acquisition: Run at 298 K. For quantitative analysis, set relaxation delay (

) to >5 seconds to account for the long relaxation times of silyl protons.

Handling for IR and MS

-

FT-IR: Use Attenuated Total Reflectance (ATR) on a diamond crystal. Apply the liquid neat. Clean the crystal immediately with hexane to prevent siloxane buildup.

-

GC-MS: Dilute in spectroscopy-grade hexane or toluene (1 mg/mL). Avoid methanol or protic solvents which may cause transesterification in the injector port.

References

-

National Institutes of Health (PubChem). (2021). Tris(1-methylethyl)silyl 2-methyl-2-propenoate (Compound CID 21946229). Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Synthesis and characterization of silyl methacrylates (Supplementary Information). Retrieved from [Link]

Sources

shelf life and storage conditions for TIPS-MA monomer

Technical Guide: Shelf Life and Storage Protocols for TIPS-MA Monomer

Executive Summary

Triisopropylsilyl methacrylate (TIPS-MA, CAS: 134652-60-1) is a high-value functional monomer utilized critically in antifouling coatings, lithographic photoresists, and controlled radical polymerization (ATRP/RAFT).[1] Its utility stems from the bulky triisopropylsilyl group, which imparts hydrophobicity and hydrolytic sensitivity (for self-polishing mechanisms).[1]

However, this dual functionality creates a storage paradox :

-

Hydrolytic Instability: The silyl ester bond requires exclusion of moisture.[1]

-

Radical Instability: The methacrylate moiety requires dissolved oxygen to activate standard inhibitors (e.g., MEHQ).[1]

This guide resolves this paradox, providing a validated protocol to maximize shelf life (typically 6–12 months) while maintaining polymerization kinetics and film properties.[1]

Chemical Stability Profile

To store TIPS-MA effectively, one must understand the two distinct degradation pathways that compete in the storage vessel.

The Hydrolysis Pathway (Moisture Sensitivity)

Unlike simple alkyl methacrylates (e.g., MMA), TIPS-MA contains a silicon-oxygen bond (

-

Reaction:

-

Consequence: Formation of methacrylic acid (MAA) alters the comonomer reactivity ratios (

) and can poison transition metal catalysts in ATRP.[1]

The Polymerization Pathway (Radical Instability)

TIPS-MA is thermodynamically predisposed to auto-polymerize.[1] Commercial grades are typically stabilized with MEHQ (Hydroquinone monomethyl ether) at 10–50 ppm.[1]

-

Mechanism: MEHQ is not an inhibitor in its native state.[1] It reacts with peroxy radicals (formed by

+ monomer radicals) to form stable adducts.[1] -

Critical Constraint: Without dissolved oxygen, MEHQ is inactive. Storing TIPS-MA under pure nitrogen can lead to "popcorn polymerization" (explosive, cross-linked polymer formation).[1]

Visualization: Degradation Dynamics

The following diagram illustrates the competing degradation risks and the requisite environmental controls.

Figure 1: Competing degradation pathways.[1] Note that Oxygen inhibits polymerization but Moisture accelerates hydrolysis.

Storage Protocols (The "Dry Air" Standard)

Do NOT store TIPS-MA under pure nitrogen unless the inhibitor is explicitly non-oxygen-dependent (e.g., phenothiazine), which is rare for this monomer.[1]

Recommended Conditions

| Parameter | Specification | Scientific Rationale |

| Temperature | 2°C to 8°C | Arrhenius equation dictates that lowering T slows both hydrolysis and radical formation rates significantly.[1] |

| Atmosphere | Dry Air | Critical: Must contain |

| Container | Amber Glass | Blocks UV light (290–400 nm) which can photo-initiate polymerization.[1] Plastic allows moisture diffusion.[1] |

| Headspace | 10–20% Volume | Sufficient headspace ensures enough oxygen reservoir to replenish dissolved |

| Desiccant | External Only | Store the bottle inside a secondary container or desiccator with silica gel.[1] Do not add sieves directly to monomer (fines generation).[1] |

Handling Workflow

-

Equilibration: Before opening a refrigerated bottle, allow it to reach room temperature (approx. 3 hours).

-

Why? Opening a cold bottle condenses atmospheric moisture directly into the monomer, accelerating hydrolysis.

-

-

Dispensing: Use oven-dried glass syringes or pipettes.

-

Re-sealing: Purge the headspace gently with dry air (not nitrogen) if available.[1] Wrap cap with Parafilm to minimize moisture ingress.[1]

Quality Control & Re-Validation

Before using TIPS-MA in sensitive polymerizations (e.g., block copolymer synthesis), validate purity.[1]

Visual Inspection[1][2]

-

Clear/Colorless: Pass.

-

Cloudy/Hazy: Indicates hydrolysis (silanol insolubility) or polymer gel particles.[1] Discard.

-

Yellowing: Indicates inhibitor oxidation or accumulation.[1] Distillation required.[1]

1H-NMR Validation (The Gold Standard)

Run a standard proton NMR in

-

Vinyl Protons (Monomer): Two singlets at ~5.5 ppm and ~6.1 ppm.[1]

-

Silyl Protons: Multiplet at ~1.0–1.3 ppm.[1]

-

Impurity Marker (Methacrylic Acid): Broad singlet >10 ppm (COOH) or shift in vinyl peaks.[1]

-

Impurity Marker (Silanol): Sharp peaks distinct from the TIPS ester multiplet.[1]

Calculation:

Workflow Diagram: Storage Decision Tree

Figure 2: Decision tree for atmospheric control based on inhibitor chemistry.

References

-

Biosynth. Triisopropylsilyl methacrylate Technical Data Sheet. Retrieved from [1]

-

Daken Chemical. Triisopropylsilyl Methacrylate Storage and Handling. Retrieved from [1]

-

Methacrylate Producers Association. Safe Handling Manual: Methacrylate Esters. Retrieved from

-

Gantrade Corporation. Methyl Methacrylate Monomer: Safety and Handling. Retrieved from

-

National Oceanic and Atmospheric Administration (NOAA). Chemical Datasheet: Methyl Methacrylate Monomer. CAMEO Chemicals.[1][2] Retrieved from [1]

Sources

Technical Guide: Safety and Handling of Triisopropylsilyl Methacrylate (TIPSMA)

This technical guide provides a comprehensive framework for the safe handling, storage, and experimental application of Triisopropylsilyl Methacrylate (TIPSMA) . It is designed for researchers and drug development professionals, prioritizing mechanistic understanding over rote compliance.

CAS No: 134652-60-1

Abbreviation: TIPSMA / TISMA

Molecular Formula:

Technical Profile & Physicochemical Properties[1][3][4][5]

Triisopropylsilyl methacrylate is a sterically hindered organosilane monomer.[4] Unlike smaller silyl esters (e.g., trimethylsilyl methacrylate), the bulky triisopropyl (TIPS) group imparts significant hydrolytic stability and hydrophobicity. This unique architecture dictates its handling requirements: the steric bulk slows down—but does not eliminate—hydrolysis, while the methacrylate moiety presents a constant risk of exothermic polymerization.

Physicochemical Data Summary

| Property | Value | Relevance to Safety & Handling |

| Molecular Weight | 242.43 g/mol | High MW implies lower vapor pressure than methyl methacrylate, reducing inhalation risk but not eliminating it. |

| Physical State | Colorless Liquid | Viscosity is higher than simple methacrylates; affects transfer techniques. |

| Density | ~0.88 g/cm³ | Floats on water; containment of spills requires specific absorbents. |

| Boiling Point | ~120–130°C (Low Pressure) | High boiling point makes distillation difficult without vacuum; risk of thermal polymerization during purification. |

| Solubility | Organic solvents (Soluble) | Insoluble in water initially; slowly hydrolyzes at the interface. |

| Flash Point | >100°C (Predicted) | Class IIIB Combustible Liquid. Low flammability risk compared to volatile monomers, but supports combustion. |

Hazard Identification & Mechanistic Risks

Hydrolysis Kinetics & Silanol Formation

Mechanism: Upon contact with moisture, TIPSMA undergoes hydrolysis. While the TIPS group provides steric shielding, protonation of the carbonyl oxygen (acid catalysis) or nucleophilic attack (base catalysis) cleaves the silyl ester bond.

-

Byproducts: Methacrylic acid (corrosive, polymerizable) and Triisopropylsilanol.

-

Risk: Accumulation of methacrylic acid lowers pH, potentially accelerating further hydrolysis (autocatalysis) and corroding metal containers.

Polymerization Thermodynamics

Like all methacrylates, TIPSMA is thermodynamically unstable relative to its polymer.

-

Inhibitors: Typically stabilized with MEHQ (Hydroquinone monomethyl ether) or BHT. These inhibitors require dissolved oxygen to function.

-

The "Inert Gas Trap": Storing TIPSMA under pure nitrogen for extended periods without aeration can deplete the dissolved oxygen required for MEHQ to act as a radical scavenger, leading to "popcorn" polymerization. However , moisture exclusion is critical.

-

Solution: Store under dry air or lean oxygen/nitrogen mix if MEHQ is the inhibitor, OR use a strictly anaerobic inhibitor (e.g., phenothiazine) if storing under argon. Standard commercial practice prioritizes moisture exclusion (Nitrogen) and relies on low temperature to inhibit polymerization.

Storage & Stability Protocol

To maintain monomer integrity and safety, a "Cold & Dry" chain of custody is required.[5][6]

-

Temperature: Store at 2–8°C . Lower temperatures significantly reduce the rate of radical generation (Arrhenius equation).

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent hydrolysis.

-

Critical Note: If the container is opened frequently, re-purge with dry inert gas.

-

-

Container: Use amber glass or opaque HDPE to prevent UV-initiated polymerization. Caps must be lined with PTFE (Teflon) to prevent swelling.

Experimental Handling Protocol

This protocol outlines the transfer of TIPSMA for sensitive polymerizations (e.g., ATRP, RAFT) where oxygen and moisture must be excluded.

Inhibitor Removal (Pre-Polymerization)

Do not distill unless absolutely necessary due to thermal polymerization risks.

-

Column Preparation: Pack a small glass column with basic alumina (activated).

-

Filtration: Pass the neat TIPSMA liquid through the alumina column using gravity or slight positive pressure (Argon). The alumina adsorbs the phenolic inhibitors (MEHQ).

-

Collection: Collect directly into a tared, flame-dried Schlenk flask.

Inert Transfer Workflow

Objective: Transfer TIPSMA from storage to reaction vessel without moisture exposure.

Figure 1: Inert atmosphere transfer workflow to prevent hydrolysis and oxygen contamination.

Emergency Response & Waste Management

Spill Response Decision Tree

TIPSMA spills present a dual hazard: slip/fall (oily silicone nature) and chemical exposure.

Figure 2: Decision logic for responding to TIPSMA spills.

Fire Fighting

-

Media: Carbon dioxide (

), dry chemical powder, or alcohol-resistant foam. -

Contraindication: Do NOT use a direct water jet. Water may cause the liquid to float and spread the fire, while simultaneously hydrolyzing the ester to release methacrylic acid fumes.

Waste Disposal

-

Hydrolysis Method: For small residual amounts in glassware, allow to hydrolyze in a waste container with an alcohol/water mixture and a trace of acid. This converts the reactive monomer into inert silica/silanols and methacrylic acid.

-

Bulk Waste: Do not hydrolyze bulk waste yourself. Label as "Flammable, Irritant, Organosilane" and route to professional chemical incineration.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10867035, Triisopropylsilyl methacrylate. Retrieved from [Link]

-

Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. (Technical Brochure regarding hydrolysis rates of sterically hindered silanes). Retrieved from [Link]

- Matyjaszewski, K., & Davis, T. P. (2002).Handbook of Radical Polymerization. Wiley-Interscience.

Sources

High-Purity Triisopropylsilyl Methacrylate (TIPSMA): Sourcing, Characterization, and Application in Advanced Polymer Systems

This guide provides a comprehensive technical analysis of high-purity Triisopropylsilyl Methacrylate (TIPSMA), focusing on sourcing, quality assurance, and application protocols in drug development and advanced materials.

CAS No: 134652-60-1 Formula: C₁₃H₂₆O₂Si Molecular Weight: 242.43 g/mol [1]

Executive Summary

Triisopropylsilyl methacrylate (TIPSMA) has emerged as a critical monomer in the synthesis of Self-Polishing Copolymers (SPCs) for marine antifouling and advanced photoresist materials for lithography.[2] Unlike its trimethylsilyl (TMS) analogues, the bulky triisopropylsilyl group offers tunable hydrolytic stability, allowing for precise control over polymer degradation rates.

However, the utility of TIPSMA is strictly governed by its purity. Trace impurities—specifically residual chlorides, silanols, and acid byproducts—can prematurely trigger hydrolysis or terminate controlled radical polymerizations (e.g., ATRP, RAFT). This guide outlines the commercial landscape for high-purity TIPSMA, establishes rigorous Quality Assurance (QA) protocols, and details the handling requirements necessary to maintain monomer integrity.

Commercial Supply Landscape

The supply chain for TIPSMA is bifurcated into Research Grade (Gram-scale) and Industrial Grade (Kg-to-Ton scale) . For high-precision applications (drug delivery vectors, lithography), "High Purity" is defined as >98.0% with strict limits on hydrolyzable chlorides.

Table 1: Commercial Supplier Tier Analysis

| Supplier Tier | Typical Suppliers | Purity Spec | Scale | Primary Application |

| Tier 1: Reference Grade | Sigma-Aldrich (MilliporeSigma), Biosynth, TCI | ≥98.0% | 1g - 100g | Analytical standards, bench-scale synthesis, lithography R&D. |

| Tier 2: Fine Chemical | Gelest, Ambeed, Alfa Chemistry | 97-98% | 100g - 10kg | Pilot scale polymerizations, custom coating formulations. |

| Tier 3: Bulk Industrial | Hangzhou Leap Chem, Daken Chem | 95-99%* | >50kg | Marine antifouling coatings (requires rigorous incoming QC). |

>99% claims from bulk suppliers must be validated via in-house GC-FID due to batch-to-batch variability in chloride content.

Critical Quality Attributes (CQAs) & Impurity Profile

The synthesis of TIPSMA typically involves the reaction of methacrylic acid with triisopropylsilyl chloride (TIPS-Cl). This route introduces specific impurities that define the "High Purity" specification.

Key Impurities[3]

-

Residual Chlorides (Cl⁻): Originating from unreacted TIPS-Cl. Even trace amounts (<50 ppm) can deactivate copper catalysts in ATRP and cause corrosion in coating substrates.

-

Methacrylic Acid (MAA): A hydrolysis product. High acid content indicates moisture contamination and leads to premature polymerization or uncontrolled erosion rates.

-

Disiloxanes: Formed via the condensation of silanols. These are inert diluents that affect the calculation of monomer stoichiometry.

Visualization: Supply Chain & QC Workflow

The following diagram illustrates the critical control points (CCPs) in the procurement and verification of TIPSMA.

Figure 1: Critical Control Points in the TIPSMA procurement and usage lifecycle.

Technical Protocols

Protocol A: Purity Verification (GC-FID)

Objective: To verify monomer purity >98% and quantify disiloxane impurities.

Materials:

-

Gas Chromatograph (Agilent 7890 or equivalent) with FID detector.

-

Column: HP-5 or DB-5 (30m x 0.32mm x 0.25µm).

-

Solvent: Anhydrous Toluene (HPLC Grade).

Method:

-

Sample Prep: Dilute 50 mg TIPSMA in 1.5 mL anhydrous toluene.

-

Inlet: 250°C, Split ratio 50:1.

-

Oven Program: Hold 50°C (2 min) → Ramp 10°C/min to 280°C → Hold 5 min.

-

Analysis: TIPSMA typically elutes between 12–15 mins (system dependent). Integrate main peak vs. impurities.

-

Acceptance Criteria: Main peak area >98.0%.[2]

-

Protocol B: Handling & Storage (The Oxygen Paradox)

Challenge: Methacrylate inhibitors (e.g., MEHQ) require dissolved oxygen to function, but the silyl ester bond hydrolyzes in the presence of moisture. Solution: Store under Dry Air (not Nitrogen) at reduced temperatures.

-

Container: Amber glass with PTFE-lined septum caps.

-

Atmosphere: Headspace must contain air (oxygen) but must be desiccated. Do not purge with pure nitrogen for long-term storage, as this deactivates MEHQ and risks spontaneous polymerization.

-

Temperature: Store at 2–8°C. Allow to reach room temperature before opening to prevent condensation.

Applications: The Hydrolysis Mechanism

The primary value of TIPSMA lies in its hydrolytic instability in marine environments (pH ~8.2). In antifouling coatings, the polymer surface hydrolyzes upon contact with seawater, turning the hydrophobic silyl ester into a hydrophilic acid/salt. This phase change causes the outer layer to dissolve (erode), constantly refreshing the surface and releasing any attached biofouling organisms.

Visualization: Self-Polishing Mechanism

Figure 2: Mechanism of action for TIPSMA-based self-polishing copolymers (SPC).

References

-

PubChem. (n.d.).[3] Tris(1-methylethyl)silyl 2-methyl-2-propenoate (Compound Summary). National Library of Medicine. Retrieved January 28, 2026, from [Link]

-

Methacrylate Producers Association. (2016).[4] Safe Handling Manual: Methacrylate Esters. Petrochemistry EU. Retrieved January 28, 2026, from [Link]

Sources

Methodological & Application

Application Note: Free Radical Polymerization of Triisopropylsilyl Methacrylate (TIPSMA)

Abstract & Introduction

This guide details the synthesis, purification, and characterization of Poly(triisopropylsilyl methacrylate) [Poly(TIPSMA)] via free radical polymerization (FRP). TIPSMA is a functional monomer critical to two distinct high-value industries: marine antifouling coatings and chemically amplified photoresists .

The steric bulk of the triisopropylsilyl group provides a unique hydrolysis profile. Unlike trimethylsilyl derivatives, which hydrolyze rapidly, TIPSMA hydrolyzes at a controlled rate in seawater (pH ~8.2) or under acid catalysis. This "controlled instability" allows for the creation of Self-Polishing Copolymers (SPCs), where the polymer surface gradually erodes to release biocides or change solubility profiles.

Key Technical Challenges:

-

Moisture Sensitivity: The Si-O-C bond is hydrolytically unstable. Ambient moisture can cleave the silyl group, generating methacrylic acid (MAA) and altering the copolymer composition.

-

Steric Hindrance: The bulky side chain affects propagation kinetics (

), often requiring optimized initiator concentrations compared to methyl methacrylate (MMA).

Material Considerations & Pre-Treatment[1][2][3][4]

Monomer Purification (Critical Step)

Commercial TIPSMA is stabilized with 4-methoxyphenol (MEHQ) to prevent premature polymerization. MEHQ must be removed to ensure reproducible kinetics.

Protocol: Inhibitor Removal

-

Prepare Column: Pack a glass column (2 cm diameter) with basic alumina (Brockmann Grade I).

-

Elution: Pass the neat TIPSMA monomer through the column under gravity or slight nitrogen pressure.

-

Verification: The eluate should be clear. If the alumina turns orange/brown near the top, it is successfully trapping the inhibitor.

-

Storage: Use immediately or store at -20°C under Argon.

Solvent Selection

Solvent polarity influences the propagation rate and polymer solubility.

| Solvent | Polarity Index | Boiling Point (°C) | Suitability | Notes |

| Toluene | 2.4 | 110.6 | High | Standard for FRP. Good solubility for monomer & polymer. |

| THF | 4.0 | 66.0 | Medium | Good solubility, but chain transfer to solvent can limit MW. |

| Xylene | 2.5 | 138-144 | High | Preferred for higher temperature/industrial synthesis. |

| DMF | 6.4 | 153.0 | Low | Avoid. High polarity can accelerate premature hydrolysis. |

Experimental Protocol: Synthesis of Poly(TIPSMA)

Objective: Synthesis of Poly(TIPSMA) with

Reagents

-

Monomer: Triisopropylsilyl methacrylate (purified), 10.0 g (41.2 mmol).

-

Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol. 67 mg (1 mol% relative to monomer).

-

Solvent: Anhydrous Toluene, 10 mL (1:1 w/v ratio).

Step-by-Step Methodology

-

Reactor Setup: Equip a 50 mL Schlenk flask with a magnetic stir bar. Flame-dry the flask under vacuum and backfill with dry Nitrogen (

). -

Charging: Syringe the purified TIPSMA and anhydrous toluene into the flask. Add the AIBN quickly against a counter-flow of

. -

Degassing (Freeze-Pump-Thaw):

-

Freeze: Submerge flask in liquid nitrogen until contents are solid.

-

Pump: Open to high vacuum (10-15 min) to remove dissolved

. -

Thaw: Close vacuum, thaw in warm water bath.

-

Repeat: Perform 3 cycles. Note: Oxygen is a radical scavenger; failure here leads to long induction periods.

-

-

Polymerization: Backfill with

and immerse the flask in a thermostated oil bath at 70°C . Stir at 300 RPM for 18–24 hours. -

Termination: Quench the reaction by cooling the flask in an ice bath and exposing the solution to air.

-

Isolation:

-

Dilute the viscous reaction mixture with 5 mL of THF.

-

Dropwise add the solution into 200 mL of cold Methanol (non-solvent) under vigorous stirring.

-

A white, sticky precipitate will form.

-

-

Drying: Decant the methanol. Dissolve the polymer in minimal THF and re-precipitate (optional for higher purity). Dry in a vacuum oven at 40°C for 24 hours.

Mechanism & Visualization

Synthesis Workflow

The following diagram outlines the critical path from raw material to isolated polymer.

Figure 1: Critical workflow for the synthesis of Poly(TIPSMA), highlighting the purification step required to ensure consistent kinetics.

Hydrolysis Mechanism (The "Application")

The utility of Poly(TIPSMA) lies in its transformation. In marine environments, the hydrophobic silyl ester hydrolyzes to a hydrophilic acid, causing the coating to "polish" away.

Figure 2: The hydrolysis mechanism responsible for the self-polishing effect. The hydrophobic polymer becomes water-soluble upon cleavage of the silyl group.

Characterization & Troubleshooting

NMR Analysis[4][5][6][7][8]

-

1H NMR (CDCl3):

-

0.8 - 1.4 ppm: Intense multiplet corresponding to the 18 protons of the isopropyl groups.

-

1.8 - 2.0 ppm: Broad signals for the backbone methylene/methine protons.

-

Absence of 5.5/6.1 ppm: Disappearance of vinyl protons confirms polymerization.

-

Self-Validation Check: If you see a sharp singlet near 12 ppm, your polymer has hydrolyzed to Methacrylic Acid.

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (<20%) | Oxygen inhibition or residual inhibitor. | Ensure rigorous freeze-pump-thaw degassing. Check alumina column activity. |

| Insoluble Gel | Crosslinking via impurities or overheating. | Reduce reaction temperature to 60°C. Ensure monomer purity. |

| Polymer is Sticky/Gum | Low | Dry longer in vacuum oven.[1] Re-precipitate to remove oligomers. |

| Cloudy Solution | Hydrolysis. | The monomer or polymer has reacted with ambient moisture. Use strictly anhydrous solvents. |

References

-

Yebra, D. M., et al. (2004). "Antifouling technology—past, present and future steps towards efficient and environmentally friendly antifouling coatings." Progress in Organic Coatings.

-

Basterretxea, A., et al. (2015). "Poly(ester)–poly(silyl methacrylate) copolymers: synthesis and hydrolytic degradation kinetics." Polymer Chemistry.

-

Odian, G. (2004). Principles of Polymerization. Wiley-Interscience. (Standard text for FRP Kinetics).

-

Ito, H. (2005). "Chemical amplification resists for microlithography." Advances in Polymer Science.

Sources

Application Note: High-Precision Synthesis of Poly(TIPS-MA) via Controlled Radical Polymerization

Executive Summary

Triisopropylsilyl methacrylate (TIPS-MA) is a critical functional monomer used to synthesize well-defined polymers for directed self-assembly (DSA) lithography and drug delivery systems. Its bulky, hydrophobic silyl protecting group allows for the synthesis of high-

This application note provides validated protocols for polymerizing TIPS-MA using two leading reversible-deactivation radical polymerization (RDRP) techniques: ATRP and RAFT . Unlike generic methacrylate protocols, these methods account for the specific steric bulk and hydrolytic sensitivity of the TIPS moiety.

Part 1: The Chemistry of TIPS-MA

Before initiating synthesis, it is crucial to understand the monomer's behavior. The triisopropylsilyl group is acid-labile but stable under neutral/basic conditions. It imparts significant hydrophobicity to the monomer, necessitating non-polar or moderately polar solvents (e.g., toluene, anisole) during polymerization.

Strategic Selection: ATRP vs. RAFT

| Feature | ATRP (Atom Transfer Radical Polymerization) | RAFT (Rev. Addition-Fragmentation Chain Transfer) |

| Metal Content | High (requires Cu catalyst removal) | None (Metal-free) |

| End-Group Fidelity | High (Halogen end-group) | High (Thiocarbonylthio end-group) |

| Color/Odor | Colorless after purification | Pink/Red (requires cleavage), Sulfur odor |

| Monomer Compatibility | Sensitive to acidic impurities | Robust |